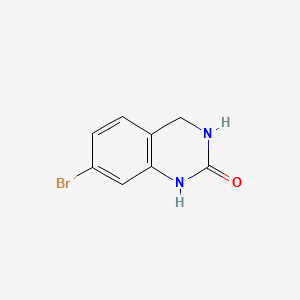
7-bromo-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the CAS Number: 1207175-68-5 . It has a molecular weight of 227.06 and a molecular formula of C8H7BrN2O .
Physical And Chemical Properties Analysis
7-Bromo-3,4-dihydroquinazolin-2(1H)-one has a molecular weight of 227.06 . It is recommended to be stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Anticancer Activity : Novel 2,3-dihydroquinazolin-4(1H)-ones, including derivatives similar to 7-bromo-3,4-dihydroquinazolin-2(1H)-one, have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to good anticancer activities, as evaluated at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).
Neurological Applications : A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, structurally related to adoprazine (a potential antipsychotic drug), have been synthesized and shown to have dual D2 and 5-HT1A receptor binding affinities. These findings indicate potential applications in the treatment of neurological disorders (Ullah, 2014).
Molecular Synthesis and Structure Analysis : Research has been conducted on the bromination of alkaloids to form compounds like 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline, with studies on their crystal structures. This work contributes to a deeper understanding of the molecular synthesis and structure of these compounds (Mukarramov et al., 2009).
Anthelmintic Activity : Brominated derivatives of 2, 3-dihydroquinazolin-4(1H)-one have been synthesized and screened for their anthelmintic activity. Additionally, the interaction of these compounds with bovine serum albumin (BSA) has been studied, providing insights into their potential biological applications (Hemalatha & Madhumitha, 2016).
Synthesis of Hydroquinazoline Derivatives : Research on the efficient and reusable catalysis system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones has been carried out, highlighting the versatility of these compounds in chemical synthesis (Kefayati et al., 2012).
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYIKIULEAEKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278084 | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
1207175-68-5 | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

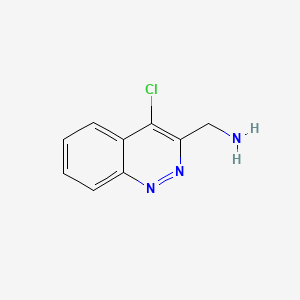
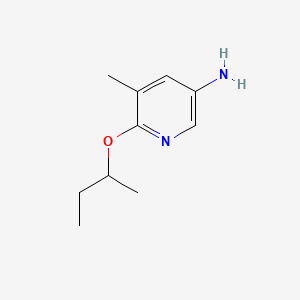
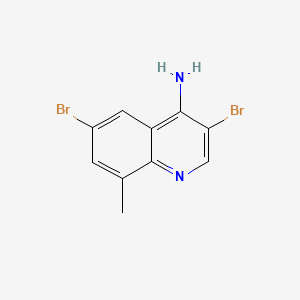
![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)


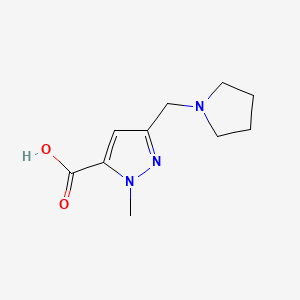
![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)
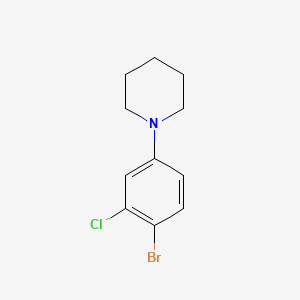
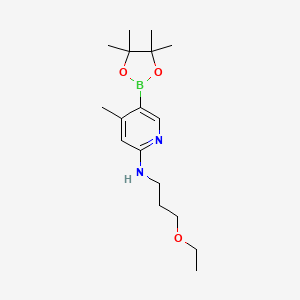

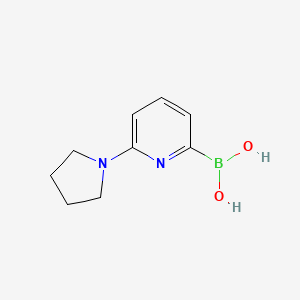
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)
